molecular formula C5H7NO2 B555811 2,5-Dihydro-1H-pyrrole-2-carboxylic acid CAS No. 3395-35-5

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

Cat. No. B555811
CAS RN: 3395-35-5
M. Wt: 113.11 g/mol
InChI Key: OMGHIGVFLOPEHJ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a chemical compound with the molecular formula C4H7N . It is a derivative of pyrrole, a five-membered aromatic heterocycle .


Synthesis Analysis

The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be achieved through a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its practical simplicity, high atom economy, short reaction times, and good yields of the products . Other methods include the Paal-Knorr pyrrole condensation and the use of ruthenium-based pincer-type catalysts .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,5-Dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions. For instance, it can be synthesized in quantitative yield by reactions of 1H-pyrrole . It can also form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .

Scientific Research Applications

Catalysis and Chemical Synthesis

Pyrrole-2-carboxylic acid (L5) is an effective ligand for copper-catalyzed monoarylation of anilines with aryl iodides and bromides, supporting the synthesis of diaryl amine products with moderate to good yields. This finding is significant for chemical synthesis and catalysis, allowing for the creation of various functional groups (Altman, Anderson, & Buchwald, 2008).

Synthesis of Bioactive Compounds

A study presented a catalyst-free and solvent-free method to synthesize 2,5-dihydro-1H-pyrrole-2-carboxylates, noting their potential anticancer activity. The methodology offers an environmentally friendly approach to produce these compounds, which showed cytotoxic activity against various cell lines (Niknam, Bavadi, Mojikhalifeh, & Shahraki, 2018).

Material Science and Nanotechnology

Research has focused on using 2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives for the formation of one-, two-, and three-dimensional networks in solid-state structures. These findings are important for material science, indicating the potential for creating complex molecular architectures (Lin, Geib, & Hamilton, 1998).

Green Chemistry

A study demonstrated a green chemistry approach to synthesize 2,5-dihydro-1H-pyrrole-3-carboxylates via continuous flow ring-closing metathesis. Using dimethyl carbonate, a green solvent, this process efficiently produced these heterocycles, important for synthesizing biologically active compounds (Drop et al., 2017).

Nanocatalysis

Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles were used as an organic–inorganic hybrid heterogeneous catalyst in synthesizing isoxazolo[4,3-e]indazole derivatives. This innovative approach combined the advantages of nanocatalysis with the unique properties of pyrrole-2-carboxylic acid, leading to compounds with antibacterial activities (Poormirzaei, 2020).

Biomedical Applications

Carboxylic acid-functionalized polypyrrole-silica microparticles containing 1-(2-Carboxyethyl)pyrrole were developed for potential use in biomedical applications, including as novel marker particles in immunodiagnostic assays. The study highlighted the integration of conducting polymers with pyrrole derivatives for enhanced biomedical utility (Maeda, Corradi, & Armes, 1995).

properties

IUPAC Name

2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955526
Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-1H-pyrrole-2-carboxylic acid

CAS RN

3395-35-5, 3220-74-4
Record name 3,4-Dehydroproline
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Record name 3,4-Dehydroproline
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Record name (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
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Record name (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid
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Record name 2,5-Dihydro-1H-pyrrole-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Stürmer, B Schäfer, V Wolfart, H Stahr… - …, 2001 - thieme-connect.com
A short and efficient synthesis of (S)-1-Boc-2, 5-dihydro-1H-pyrrole-2-carboxylic acid is described. Starting from N-Boc-diallylamine, the synthesis involves ring-closing metathesis (RCM)…
Number of citations: 18 www.thieme-connect.com
B Beck, A Picard, E Herdtweck, A Dömling - Organic letters, 2004 - ACS Publications
By combining a Ugi four-component reaction of isocyanides, phosphonoacetic acids, primary amines, and glyoxals or alternatively 3-keto aldehydes with a subsequent Wittig ring-…
Number of citations: 93 pubs.acs.org
VP Sheverdov, MA Mar'yasov, VV Davydova… - Russian Journal of …, 2017 - Springer
Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene yielded methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates. X-Ray …
Number of citations: 5 link.springer.com
D Miles, E Goun, K Pertrovna, P Valentinovna… - 2003 - stars.library.ucf.edu
Compounds of the class of 4-oxo-butenoic acid derivatives are disclosed along with the surprising use property of these compounds as a anti-tumor agents in humans against breast …
Number of citations: 1 stars.library.ucf.edu
H Bernard, G Buelow, UEW Lange, H Mack… - …, 2004 - thieme-connect.com
In this account, we describe the development of an efficient and convergent process for the peptidomimetic thrombin inhibitor 1 on production plant scale. Starting from nicotinonitrile (13)…
Number of citations: 18 www.thieme-connect.com
S Werner, D Kasi, KM Brummond - Journal of Combinatorial …, 2007 - ACS Publications
The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters. …
Number of citations: 21 pubs.acs.org
Z Yao, L Xu, Q Shi - ChemCatChem, 2023 - Wiley Online Library
Due to the versatile reactivity of allyl moieties for further transformations and their omnipresence in biologically and pharmaceutically active molecules, significant efforts have been …
B Bakonyi, M Furegati, C Kramer… - The Journal of …, 2013 - ACS Publications
A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, thereby significantly shortening the known literature …
Number of citations: 19 pubs.acs.org
S Yang, W Shi, D Xing, Z Zhao, F Lv, L Yang… - European Journal of …, 2014 - Elsevier
Peptide deformylase (PDF) has been identified as a promising target for novel antibacterial agents. In thisástudy, a series of novel formyl hydroxyamino derivatives were designed and …
Number of citations: 13 www.sciencedirect.com
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org

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